N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst such as aluminum chloride.
Coupling with benzamide: The final step involves the coupling of the 6-chloro-1,3-benzothiazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted benzothiazoles: from nucleophilic substitution.
Scientific Research Applications
Chemistry: N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives have shown promise in the development of antimicrobial, antifungal, and anticancer agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy.
Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the disease or condition being targeted.
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its lipophilicity and bioavailability.
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)aniline: The amide group is replaced with an aniline group, which may alter its reactivity and biological activity.
Uniqueness: N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the chlorine atom on the benzothiazole ring and the trifluoromethyl group on the benzamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-4-5-11-12(7-10)23-14(20-11)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIERCXFTGRBDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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